AA-CW236
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Overview
Description
Preparation Methods
The synthesis of AA-CW236 involves multiple steps, starting with the preparation of the chloromethyl triazole intermediate. This intermediate is then reacted with 4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole under specific conditions to form the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Chemical Reactions Analysis
AA-CW236 undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Reagents and Conditions: Common reagents include DMSO, and the reactions are typically carried out at controlled temperatures to ensure the desired product formation
Scientific Research Applications
AA-CW236 has several scientific research applications:
Chemistry: Used as an inhibitor in studies involving DNA methyltransferases.
Biology: Employed in cellular studies to understand DNA repair mechanisms.
Medicine: Investigated for its potential to enhance the efficacy of DNA-alkylating agents like temozolomide in cancer treatment.
Industry: Utilized in the development of new therapeutic agents and research tools
Mechanism of Action
AA-CW236 exerts its effects by covalently modifying the active site Cys145 of MGMT. This modification prevents MGMT from repairing DNA damage, leading to an accumulation of O6-alkylguanine lesions. This mechanism enhances the cytotoxicity of DNA-alkylating agents, making it a valuable tool in cancer research .
Comparison with Similar Compounds
AA-CW236 is unique due to its high selectivity for MGMT and its ability to enhance the efficacy of DNA-alkylating agents. Similar compounds include:
Lomeguatrib: Another MGMT inhibitor, but with different selectivity and efficacy profiles.
Temozolomide: Often used in combination with this compound to enhance its cytotoxic effects
Properties
CAS No. |
1869921-96-9 |
---|---|
Molecular Formula |
C17H16ClF3N4O2 |
Molecular Weight |
400.7862 |
IUPAC Name |
4-(2-(5-(Chloromethyl)-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazol-1-yl)ethyl)-3,5-dimethylisoxazole |
InChI |
InChI=1S/C17H16ClF3N4O2/c1-10-14(11(2)27-23-10)7-8-25-15(9-18)16(22-24-25)12-3-5-13(6-4-12)26-17(19,20)21/h3-6H,7-9H2,1-2H3 |
InChI Key |
MPDMMSRZEHOFPA-UHFFFAOYSA-N |
SMILES |
CC1=C(CCN2N=NC(C3=CC=C(OC(F)(F)F)C=C3)=C2CCl)C(C)=NO1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AA-CW236; AA-CW-236; AA-CW 236; AACW236; AACW-236; AACW 236; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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